molecular formula C9H10BrNO2 B13341364 (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol

(3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol

Cat. No.: B13341364
M. Wt: 244.08 g/mol
InChI Key: IEQRNHWBXSTMDI-UHFFFAOYSA-N
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Description

(3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol is a chemical compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used as scaffolds in drug discovery

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol typically involves multi-step organic reactions. One common method starts with the bromination of a benzofuran derivative, followed by the introduction of an amino group through nucleophilic substitution. The final step involves the reduction of a carbonyl group to form the methanol moiety. Reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the bromine atom, replacing it with hydrogen to form a debrominated product.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Formation of (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)aldehyde or (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)carboxylic acid.

    Reduction: Formation of (3-Amino-2,3-dihydrobenzofuran-3-yl)methanol.

    Substitution: Formation of various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making them valuable in the development of new treatments.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may find applications in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (3-Amino-6-chloro-2,3-dihydrobenzofuran-3-yl)methanol
  • (3-Amino-6-fluoro-2,3-dihydrobenzofuran-3-yl)methanol
  • (3-Amino-6-iodo-2,3-dihydrobenzofuran-3-yl)methanol

Uniqueness

Compared to its analogs, (3-Amino-6-bromo-2,3-dihydrobenzofuran-3-yl)methanol is unique due to the presence of the bromine atom, which can enhance its reactivity and biological activity. The bromine atom’s size and electronegativity can influence the compound’s interactions with biological targets, making it a valuable scaffold for drug discovery.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

(3-amino-6-bromo-2H-1-benzofuran-3-yl)methanol

InChI

InChI=1S/C9H10BrNO2/c10-6-1-2-7-8(3-6)13-5-9(7,11)4-12/h1-3,12H,4-5,11H2

InChI Key

IEQRNHWBXSTMDI-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(O1)C=C(C=C2)Br)(CO)N

Origin of Product

United States

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